molecular formula C12H8BrN B11863786 2-(Bromomethyl)-4-cyanonaphthalene

2-(Bromomethyl)-4-cyanonaphthalene

Cat. No.: B11863786
M. Wt: 246.10 g/mol
InChI Key: COCARXCVZREWCZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-cyanonaphthalene: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the second position and a cyano group at the fourth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-cyanonaphthalene typically involves the bromination of 4-cyanonaphthalene. One common method is the reaction of 4-cyanonaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of more environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-cyanonaphthalene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction Reactions: The cyano group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of naphthalene.

    Oxidation: Products include naphthoquinones and other oxidized naphthalene derivatives.

    Reduction: Products include primary amines and other reduced forms of the compound.

Scientific Research Applications

2-(Bromomethyl)-4-cyanonaphthalene has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Industrial Chemistry: It serves as a building block for the synthesis of dyes, pigments, and other specialty chemicals.

    Biological Research: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-cyanonaphthalene depends on its specific application. In medicinal chemistry, the compound may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, ultimately resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)naphthalene
  • 4-Cyanonaphthalene
  • 2-Bromonaphthalene
  • 4-Bromomethylbenzonitrile

Uniqueness

2-(Bromomethyl)-4-cyanonaphthalene is unique due to the presence of both a bromomethyl and a cyano group on the naphthalene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it a valuable intermediate in various chemical syntheses. The cyano group enhances the compound’s electron-withdrawing ability, while the bromomethyl group provides a reactive site for further functionalization.

Properties

Molecular Formula

C12H8BrN

Molecular Weight

246.10 g/mol

IUPAC Name

3-(bromomethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H8BrN/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H,7H2

InChI Key

COCARXCVZREWCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C#N)CBr

Origin of Product

United States

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